molecular formula C5H2ClN3S B086988 7-Chlorothiazolo[5,4-D]pyrimidine CAS No. 13316-12-6

7-Chlorothiazolo[5,4-D]pyrimidine

Cat. No.: B086988
CAS No.: 13316-12-6
M. Wt: 171.61 g/mol
InChI Key: HGYFXAHDBRHZGF-UHFFFAOYSA-N
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Description

7-Chlorothiazolo[5,4-D]pyrimidine is a heterocyclic compound with the molecular formula C5H2ClN3S It is characterized by a fused ring system consisting of a thiazole ring and a pyrimidine ring, with a chlorine atom at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorothiazolo[5,4-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with cyanogen bromide, followed by chlorination. The reaction conditions often require the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 7-Chlorothiazolo[5,4-D]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thiazole ring.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions include substituted thiazolo[5,4-D]pyrimidines, sulfoxides, and sulfones, depending on the specific reaction conditions .

Scientific Research Applications

7-Chlorothiazolo[5,4-D]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Chlorothiazolo[5,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a TRPV1 antagonist and inhibit carbonic anhydrase II sets it apart from other similar compounds .

Properties

IUPAC Name

7-chloro-[1,3]thiazolo[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3S/c6-4-3-5(8-1-7-4)10-2-9-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYFXAHDBRHZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294576
Record name 7-CHLOROTHIAZOLO[5,4-D]PYRIMIDINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13316-12-6
Record name 13316-12-6
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Record name 7-CHLOROTHIAZOLO[5,4-D]PYRIMIDINE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-[1,3]thiazolo[5,4-d]pyrimidine
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Synthesis routes and methods

Procedure details

5-Amino-6-chloropyrimidine-4-thiol (E-3) (14.0 g, 86.9 mmol) is dissolved in triethoxy methane (180 mL) and the resulting mixture is stirred at reflux for 3 h. The mixture is allowed to cool to RT and then concentrated in vacuo. The residue is purified by flash column chromatography on silica gel (5-10% ethyl acetate-petro ether) to afford the product, 7-chlorothiazolo[5,4-d]pyrimidine (E-4).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of the single-step synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines described in the research?

A1: The single-step synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines using commercially available 4,6-dichloro-5-aminopyrimidine and various isothiocyanates presents several advantages []. Firstly, it streamlines the process, eliminating the need for multi-step reactions and intermediate isolations. Secondly, the reaction proceeds under mild conditions, enhancing its practicality and potentially reducing the formation of unwanted byproducts. Lastly, the method exhibits good to excellent yields, making it an efficient route for obtaining these valuable intermediates.

Q2: How can 7-chlorothiazolo[5,4-d]pyrimidine be further functionalized?

A2: this compound serves as a versatile intermediate for synthesizing various thiazolo[5,4-d]pyrimidine derivatives. The chlorine atom at the 7-position is susceptible to nucleophilic substitution reactions [, , ]. For example, reacting it with alkyl or aryl amines yields novel 2,7-diaminothiazolo[5,4-d]pyrimidines. Other nucleophiles, such as diethyl D,L-aspartate [] and D,L-mercaptosuccinic acid [], can also be employed to introduce different functionalities at the 7-position.

Q3: Has this compound been used in the synthesis of any biologically relevant molecules?

A3: Yes, researchers have utilized this compound to synthesize analogs of succinoadenine, a molecule with potential biological activity []. By reacting this compound with diethyl D,L-aspartate followed by hydrolysis, researchers synthesized a novel succinoadenine analog. This highlights the potential of this compound as a building block for developing new molecules with interesting biological properties.

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